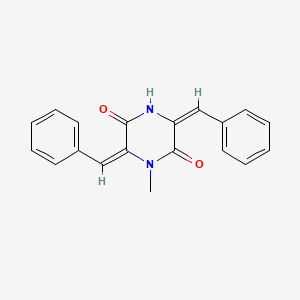

Piperafizine A

Description

Contextualization within Diketopiperazine Natural Products

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are distinguished by a piperazine (B1678402) ring containing two amide linkages. wikipedia.org These structures are synthesized by a diverse array of organisms, including bacteria, fungi, and marine microorganisms. wikipedia.org Within the vast landscape of natural products, DKPs are a prominent scaffold, known for their structural rigidity and stability compared to their linear peptide counterparts. mdpi.com This stability allows them to interact with various biological targets, leading to a wide spectrum of biological activities, such as antiviral, antibacterial, and antitumor effects. wikipedia.orgmdpi.com

Piperafizine A is a naturally occurring methylated 2,5-diketopiperazine. wikipedia.orgcaymanchem.comcfmot.de It was first isolated from an actinomycete of the genus Streptoverticillium. caymanchem.comcfmot.de Structurally, it is formed from the condensation of two phenylalanine amino acid molecules. lookchem.combioaustralis.com Its discovery places it among a significant group of bioactive compounds derived from microbial fermentation processes. nih.gov

Significance as a Research Compound in Contemporary Chemical Biology

Chemical biology is a field that utilizes chemical tools and compounds to investigate and manipulate biological systems. helmholtz-hzi.deku.dk In this context, this compound serves as a valuable research compound, primarily due to its distinct biological activity. lookchem.com Although it shows little inherent cytotoxicity on its own, its significance lies in its ability to potentiate the anticancer effects of other chemotherapeutic agents. bioaustralis.com

The most well-documented activity of this compound is its potentiation of the cytotoxicity of vincristine (B1662923), an alkaloid widely used in cancer therapy. caymanchem.comnih.gov Research has shown that this compound increases the intracellular accumulation of vincristine in cancer cells. caymanchem.com This effect is comparable to that of verapamil, a known inhibitor of P-glycoprotein, a membrane protein that actively transports various drugs out of cells, leading to multidrug resistance. caymanchem.com The effect of this compound on vincristine accumulation is dose-dependent. caymanchem.com

This specific mode of action makes this compound a crucial tool for studying the mechanisms of multidrug resistance in cancer, a major obstacle in successful chemotherapy. While its exact mechanism of action has not been fully characterized, its ability to reverse vincristine resistance highlights its potential in the development of chemosensitizing agents. lookchem.combioaustralis.com Furthermore, some research has classified this compound as an N-monoalkylated plinabulin (B1683793) derivative, linking it to another class of anticancer agents and underscoring its relevance in oncology research. chemsrc.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 130603-59-7 | caymanchem.comlookchem.com |

| Molecular Formula | C₁₉H₁₆N₂O₂ | caymanchem.combioaustralis.com |

| Molecular Weight | 304.3 g/mol | caymanchem.combioaustralis.com |

| IUPAC Name | (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | nih.gov |

| Appearance | Pale lemon solid | bioaustralis.com |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol; limited water solubility. | caymanchem.combioaustralis.com |

| SMILES | CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | nih.gov |

| InChIKey | DILBTCUXPAXMSM-MCOFMCJXSA-N | caymanchem.comnih.gov |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperafizine B |

| Plinabulin |

| Verapamil |

| Vincristine |

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(3E,6E)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12+,17-13+ |

InChI Key |

DILBTCUXPAXMSM-UNZYHPAISA-N |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C(=O)N/C(=C/C3=CC=CC=C3)/C1=O |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O |

Synonyms |

3,6-dibenzylidene-1-methyl-2,5-dioxopiperazine piperafizine A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Production of Piperafizine a

Initial Isolation and Characterization from Microbial Sources

The discovery of Piperafizine A is rooted in the exploration of microbial secondary metabolites, a rich source of novel chemical compounds. Initial efforts to isolate and characterize this molecule have centered on specific groups of bacteria known for their prolific production of bioactive substances.

Actinomycete and Streptoverticillium Derived Isolation

The initial breakthrough in identifying this compound came from the investigation of Actinomycetes, a phylum of Gram-positive bacteria. These filamentous bacteria are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. Within this broad group, strains belonging to the genus Streptoverticillium were among the first identified producers of this compound. The isolation process from these microorganisms typically involves fermentation in a suitable nutrient medium, followed by extraction of the culture broth and mycelium with organic solvents. Subsequent chromatographic techniques are then employed to purify the compound to homogeneity, allowing for its detailed structural elucidation.

Isolation from Streptomyces Species

Further research expanded the known microbial sources of this compound to include the genus Streptomyces. Streptomyces are a cornerstone of natural product discovery, responsible for the production of a significant percentage of clinically used antibiotics. The isolation of this compound from various Streptomyces species underscores the widespread, yet specific, distribution of its biosynthetic pathway within the Actinomycetes. The methodologies for isolation from Streptomyces mirror those used for Streptoverticillium, involving cultivation, extraction, and purification. The characterization of this compound from these sources has been crucial in confirming its chemical structure and properties.

| Microbial Source | Isolation Method Highlights | Key Characterization Techniques |

| Actinomycete (Streptoverticillium sp.) | Fermentation, Solvent Extraction, Chromatographic Purification | Mass Spectrometry, NMR Spectroscopy |

| Streptomyces sp. | Solid or Liquid Culture Fermentation, Multi-step Chromatographic Separation | X-ray Crystallography, Spectroscopic Analysis |

Environmental Context of Producer Microorganisms

The microorganisms that produce this compound are not randomly distributed in nature; they inhabit specific ecological niches that likely influence the evolution and expression of the biosynthetic gene clusters responsible for the compound's production. Understanding the environmental context of these producer microorganisms provides insights into the ecological role of this compound and can guide future discovery efforts.

Strains of Streptoverticillium and Streptomyces that produce this compound have been isolated from a variety of environments, ranging from terrestrial soils to marine sediments. The competitive and complex nature of these microbial communities is thought to be a driving force for the production of secondary metabolites like this compound, which may serve as signaling molecules, competitive agents, or have other ecological functions that contribute to the survival and fitness of the producing organism. The specific environmental conditions, such as nutrient availability, pH, and temperature, have been shown to influence the yield and production of this compound in laboratory fermentations, suggesting a responsive regulatory control over its biosynthesis.

| Environmental Niche | Potential Ecological Role of this compound |

| Terrestrial Soil | Interspecies competition, symbiotic interactions |

| Marine Sediments | Defense against predation, nutrient acquisition |

Biosynthetic Pathways and Engineering Approaches of Piperafizine a and Analogues

Enzymatic Pathways in Diketopiperazine Biosynthesis

The formation of the central diketopiperazine (DKP) scaffold, the core of Piperafizine A, is predominantly accomplished through two primary enzymatic routes in microorganisms: those catalyzed by Nonribosomal Peptide Synthetases (NRPSs) and those by Cyclodipeptide Synthases (CDPSs). These pathways represent distinct strategies for peptide bond formation and cyclization to yield the stable DKP ring structure.

Nonribosomal Peptide Synthetases are large, modular megaenzymes that assemble peptides from amino acid precursors in an mRNA-independent manner. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module is typically composed of three core domains: the adenylation (A) domain, the peptidyl carrier protein (PCP) or thiolation (T) domain, and the condensation (C) domain.

The biosynthesis of a diketopiperazine via an NRPS pathway commences with the A domain selecting and activating a specific amino acid, in the case of this compound's precursor, likely phenylalanine, through ATP-dependent adenylation. The activated aminoacyl-adenylate is then transferred to the phosphopantetheinyl arm of the adjacent T domain, resulting in a thioester-linked amino acid. A second module would similarly activate another amino acid. The C domain then catalyzes the formation of a peptide bond between the two amino acids tethered to their respective T domains. The release of the dipeptide from the NRPS assembly line often involves a terminal thioesterase (TE) domain, which can catalyze an intramolecular cyclization, leading to the formation of the diketopiperazine ring. For this compound, a dipeptidyl intermediate, cyclo(L-Phe-L-Phe), is the presumed product of this initial NRPS-mediated synthesis.

Table 1: Core Domains of a Minimal NRPS Module

| Domain | Function |

|---|---|

| Adenylation (A) | Selects and activates the amino acid substrate via adenylation. |

| Thiolation (T) | Covalently tethers the activated amino acid as a thioester. |

| Condensation (C) | Catalyzes the formation of the peptide bond. |

An alternative and more direct route to diketopiperazine biosynthesis is mediated by Cyclodipeptide Synthases (CDPSs). Unlike the large modular NRPSs, CDPSs are smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly linking primary and secondary metabolism. This family of enzymes effectively hijacks two aa-tRNA molecules from the ribosomal protein synthesis machinery.

The catalytic cycle of a CDPS involves the sequential binding of two aa-tRNAs. The first aminoacyl moiety is transferred to a conserved serine residue within the enzyme's active site, forming an acyl-enzyme intermediate. Subsequently, the second aa-tRNA binds, and its aminoacyl group acts as a nucleophile, attacking the ester linkage of the first amino acid. This results in the formation of a dipeptidyl-tRNA intermediate. The final step is an intramolecular aminolysis, where the amino group of the first amino acid attacks the ester bond of the second, leading to the formation of the diketopiperazine ring and the release of the product and two deacylated tRNAs. For the synthesis of the this compound backbone, a CDPS would utilize two phenylalanyl-tRNAs.

Post-Synthetic Modification Enzymes

The initial diketopiperazine scaffold, cyclo(L-Phe-L-Phe), is a precursor that undergoes several enzymatic modifications to yield the final structure of this compound. These post-synthetic or tailoring reactions are crucial for the chemical diversity and biological activity of natural products. While the specific enzymes for this compound biosynthesis have not been fully elucidated, based on its structure, the involvement of several classes of enzymes can be inferred.

This compound is a methylated diketopiperazine. windows.net This suggests the action of one or more methyltransferases , which would utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to modify the diketopiperazine core or its amino acid precursors. Additionally, the structure of this compound contains features that may arise from the activity of oxidoreductases , such as cytochrome P450 monooxygenases or flavin-dependent oxidases. These enzymes are commonly involved in hydroxylation, epoxidation, and dehydrogenation reactions that adorn the DKP core. The specific tailoring enzymes and the sequence of their reactions are what ultimately define the unique chemical identity of this compound.

Table 2: Putative Post-Synthetic Modification Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function |

|---|---|

| Methyltransferases | Addition of methyl groups to the DKP scaffold. |

Chemoenzymatic and Pathway Engineering Considerations

The elucidation of biosynthetic pathways for natural products like this compound opens avenues for the production of novel analogues through chemoenzymatic synthesis and metabolic pathway engineering. These approaches can lead to the generation of compounds with improved pharmacological properties.

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. For a compound like this compound, this could involve the enzymatic synthesis of the diketopiperazine core, cyclo(L-Phe-L-Phe), using either a purified NRPS/CDPS system or a whole-cell biocatalyst. This biologically produced scaffold can then be subjected to a variety of chemical modifications to introduce functionalities not readily accessible through enzymatic means. This strategy allows for the rapid generation of a library of this compound analogues for structure-activity relationship studies.

Pathway engineering involves the genetic modification of the biosynthetic gene cluster responsible for producing the natural product. This can include:

Precursor engineering: Modifying upstream metabolic pathways to increase the intracellular pool of the phenylalanine precursor, thereby potentially boosting the yield of this compound.

Enzyme engineering: Altering the substrate specificity of the A domain of the NRPS or the active site of the CDPS to incorporate non-proteinogenic amino acids, leading to the synthesis of novel DKP scaffolds.

Tailoring enzyme modification: Introducing, deleting, or modifying the genes for post-synthetic modification enzymes to generate a suite of new this compound derivatives with different decoration patterns.

These genetic manipulations, often guided by a deep understanding of the enzyme structures and mechanisms, provide a powerful platform for the combinatorial biosynthesis of new bioactive compounds based on the this compound scaffold.

Biological Activities and Pharmacological Potentiation of Piperafizine a

Cytotoxicity Potentiation in Cellular Systems

Piperafizine A has demonstrated a significant ability to increase the cytotoxicity of certain anticancer agents, particularly in multidrug-resistant cancer cells. This potentiation is a key area of research, offering potential strategies to overcome drug resistance in cancer therapy.

Potentiation of Vincristine (B1662923) Cytotoxicity

This compound has been identified as a potentiator of the cytotoxicity of vincristine, an anti-cancer alkaloid. caymanchem.comnih.gov This effect is particularly noteworthy in cancer cells that have developed resistance to vincristine. medchemexpress.com Studies have shown that this compound can act synergistically with vincristine, enhancing its cell-killing capabilities. nih.govmedchemexpress.com This potentiation has been observed in various cancer cell lines, including human colorectal carcinoma Moser cells and P388 leukemia cells. medchemexpress.comcapes.gov.br

Modulation of Anti-Cancer Alkaloid Accumulation

A key mechanism behind this compound's potentiation of vincristine cytotoxicity lies in its ability to modulate the intracellular accumulation of the anti-cancer alkaloid. caymanchem.com Vincristine is a known substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes cytotoxic drugs from cancer cells, thereby conferring resistance. caymanchem.comnih.gov this compound has been shown to inhibit the function of P-gp, leading to an increased intracellular concentration of vincristine. caymanchem.comglpbio.com This effect is dose-dependent and comparable to that of verapamil, a known P-glycoprotein inhibitor. caymanchem.comcaymanchem.com By preventing the efflux of vincristine, this compound effectively restores the sensitivity of resistant cancer cells to the drug.

Effects on Specific Cancer Cell Lines in vitro

The cytotoxic and potentiating effects of this compound and its derivatives have been evaluated in a range of cancer cell lines. Research has demonstrated its activity against cell lines such as the human lung cancer cell line A549 and the human cervical cancer cell line HeLa. nih.govresearchgate.net For instance, certain diketopiperazine derivatives have shown moderate to good inhibitory capacities against these cell lines. mdpi.compreprints.org The potentiation of vincristine cytotoxicity by this compound has been specifically studied in human Moser and K562 leukemia cells. capes.gov.brnih.gov Furthermore, the impact of P-glycoprotein overexpression on drug resistance and the potential for piperine (B192125) analogs to overcome this resistance have been investigated in KB (cervical) and SW480 (colon) cancer cells. nih.gov

Anticancer Activity of Diketopiperazine Derivatives

Diketopiperazines (DKPs), the structural class to which this compound belongs, are recognized for their broad range of biological activities, including significant anticancer properties. nih.govmdpi.com These compounds are privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to interact with various biological targets. mdpi.com

Derivatives of 2,5-diketopiperazine have been synthesized and evaluated for their anticancer potential against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). nih.govmdpi.compreprints.org Some of these derivatives have exhibited moderate to good anticancer activities, with IC50 values in the micromolar range. nih.govmdpi.compreprints.org For example, one study reported that certain novel 3,6-diunsaturated 2,5-diketopiperazine derivatives displayed IC50 values ranging from 0.7 to 8.9 μM against A549 and HeLa cells. mdpi.com The anticancer mechanism of some diketopiperazine derivatives involves the induction of apoptosis and cell cycle arrest, often in the G2/M phase. nih.govresearchgate.netmdpi.com The structural features of these derivatives, such as the nature and position of substituents on the diketopiperazine ring, play a crucial role in their cytotoxic potency. mdpi.com

Antimicrobial and Antifouling Properties

In addition to their anticancer potential, diketopiperazines, including compounds related to this compound, have been investigated for their antimicrobial and antifouling properties. mdpi.com The marine environment is a rich source of bioactive diketopiperazines with these activities. researchgate.net

Diketopiperazine derivatives have shown activity against a range of microorganisms, including bacteria and fungi. researchgate.netcore.ac.uk Some synthetic cationic amphiphilic 2,5-diketopiperazines have demonstrated high antimicrobial activity, even against fungal strains with inherent resistance to conventional antifungal agents. researchgate.net The antimicrobial action of these compounds can involve the disruption of microbial cell membranes. mdpi.com

The antifouling properties of diketopiperazines are also of significant interest. Biofouling, the accumulation of microorganisms on submerged surfaces, is a major problem in marine industries. nih.gov Certain diketopiperazine derivatives have been shown to inhibit the settlement of marine organisms. mdpi.comresearchgate.net This makes them promising candidates for the development of environmentally friendly antifouling coatings. nih.govfrontiersin.orgmdpi.com

Specialized Biological Effects in Model Organisms

The biological effects of this compound and related compounds have been studied in various model organisms to understand their broader physiological impacts. These studies provide valuable insights into the potential applications and mechanisms of action of these compounds. While specific studies on this compound in Caenorhabditis elegans and Artemia salina are not extensively detailed in the provided context, the broader class of alkaloids and piperine (a related compound) have been investigated in various models. For instance, piperine has been shown to have effects on the cell cycle and induce apoptosis in different cancer cell models. mdpi.commdpi.com

The following interactive table summarizes the effects of this compound and its derivatives on various cancer cell lines.

| Cell Line | Cancer Type | Compound | Effect | IC50 Value |

| A549 | Lung Carcinoma | Diketopiperazine Derivatives | Inhibition of proliferation | 1.2 - 7.3 µM mdpi.compreprints.org |

| HeLa | Cervical Carcinoma | Diketopiperazine Derivatives | Inhibition of proliferation | 0.7 - 8.9 µM mdpi.compreprints.org |

| Moser | Colorectal Carcinoma | This compound | Potentiation of Vincristine cytotoxicity | Not specified |

| K562 | Leukemia | This compound | Potentiation of Vincristine cytotoxicity | Not specified |

| P388 | Leukemia | Piperafizine B | Slight cytotoxicity, Synergistic with Vincristine | 22.6 µg/mL medchemexpress.com |

| VCR-resistant P388 | Leukemia | Piperafizine B | Slight cytotoxicity | 23.7 µg/mL medchemexpress.com |

| DU-145 | Prostate Cancer | This compound | Reduction in cell viability | 9.4 µM medchemexpress.com |

No Published Research on this compound for Neurodegenerative Effects in C. elegans or Anti-Pneumocystis Activity in Murine Models

Following a comprehensive review of available scientific literature, there is currently no published research detailing the biological activities of the chemical compound this compound in the specific contexts of neurodegenerative effects in Caenorhabditis elegans models or anti-pneumocystis activity in murine models.

The user-requested article on the "," with subsections focusing on these two specific areas, cannot be generated as the primary research data does not exist in the public domain.

Available information identifies this compound as an N-monoalkylated derivative of plinabulin (B1683793), investigated for its potential as an anti-cancer agent. chemsrc.commedchemexpress.com Research has focused on its synthesis and application as an anticancer reagent. chemsrc.commedchemexpress.com This is distinct from the requested topics of neuroprotection and anti-fungal activity.

This compound belongs to a broader class of compounds known as diketopiperazines (DKPs), which are cyclic dipeptides. mdpi.comwikipedia.org This class of molecules is known for a wide range of biological activities, and some studies have explored their potential in areas related to the user's query:

Neuroprotection: Certain novel diketopiperazines have been developed and have demonstrated neuroprotective activity in various in vitro models and in a rat model of traumatic brain injury. nih.gov Additionally, the neuroprotective properties of diketopiperazines have been noted in the context of a C. elegans model for Parkinson's Disease. igi-global.com

Anti-Pneumocystis Activity: Some diketopiperazines isolated from Aspergillus fumigatus have been evaluated for activity against Pneumocystis carinii pneumonia. researchgate.net Separately, libraries of piperazine-linked compounds, which are structurally different from this compound, have also been screened for activity against Pneumocystis. nih.gov

However, it is crucial to emphasize that these findings relate to the general class of diketopiperazines or other piperazine-containing compounds, and not specifically to this compound. Without direct studies on this compound for neurodegeneration in C. elegans or anti-pneumocystis activity in mice, any article on these topics would be speculative and not based on factual, scientific evidence for this specific compound.

Therefore, the content for the requested sections 5.4.1. and 5.4.2. concerning this compound is unavailable.

Mechanistic Elucidation of Piperafizine A S Biological Actions

Molecular Mechanism of Cytotoxicity Potentiation

Piperafizine A enhances the effectiveness of chemotherapeutic agents, such as vincristine (B1662923), primarily by targeting mechanisms of multidrug resistance (MDR). nih.govnih.gov This potentiation is crucial in cancer therapy where the development of resistance to treatment is a major obstacle.

Role in P-glycoprotein Inhibition

A key factor in multidrug resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps various anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.gov this compound has been shown to counteract this process. caymanchem.com Research indicates that this compound likely inhibits P-gp function, possibly by binding directly to the transporter. open.ac.uk This inhibitory action prevents the efflux of co-administered anticancer drugs. caymanchem.comnih.gov The ability of active compounds to inhibit the photolabeling of P-glycoprotein by [3H]azidopine suggests they may reverse MDR by binding to P-glycoprotein themselves. open.ac.uk

Cellular Pathway Modulation

Beyond its direct impact on drug transporters, this compound also influences fundamental cellular processes, contributing to its anticancer potentiation effects.

Disruption of Cellular Signaling Pathways

Evidence suggests that piperazine (B1678402) derivatives can modulate various cellular signaling pathways. biosynth.com While the precise pathways affected by this compound are still under investigation, related compounds have been shown to interfere with critical signaling cascades involved in cell growth, proliferation, and survival. nih.govnih.gov For instance, some piperazine-containing compounds have been found to suppress the NF-κB signaling pathway, which is often dysregulated in cancer and plays a role in promoting cell survival and resistance to apoptosis. nih.gov Other related compounds have been shown to inhibit the TGF-β and AKT/mTOR signaling pathways. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by some piperazine derivatives is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, which are key executioner proteins in the apoptotic process. nih.gov For example, some piperazine derivatives have been shown to cause a significant release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3/7. nih.gov Furthermore, these compounds can also activate caspase-8, indicating an engagement of the extrinsic apoptotic pathway. nih.gov

Table 1: Effect of a Piperazine Derivative on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| SNU-475 | Control (DMSO) | 55.2% | 30.1% | 14.7% |

| SNU-475 | PCC (6.25 µg/ml) for 24h | 72.5% | 15.3% | 12.2% |

| SNU-475 | PCC (6.25 µg/ml) for 48h | 78.9% | 10.5% | 10.6% |

| SNU-423 | Control (DMSO) | 58.1% | 28.5% | 13.4% |

| SNU-423 | PCC (6.25 µg/ml) for 24h | 75.8% | 13.1% | 11.1% |

| SNU-423 | PCC (6.25 µg/ml) for 48h | 81.2% | 8.7% | 10.1% |

Data adapted from a study on a novel piperazine derivative (PCC) in human liver cancer cells. nih.gov

Computational Approaches in Mechanism of Action Studies

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the mechanism of action of compounds like this compound at the molecular level. rsc.orgnih.gov These in silico techniques allow researchers to predict and analyze the binding interactions between a ligand (e.g., this compound) and its target protein (e.g., P-glycoprotein). researchgate.net

Molecular docking studies can provide insights into the specific binding site of this compound on P-glycoprotein, the key amino acid residues involved in the interaction, and the binding affinity. nih.gov This information is crucial for understanding how this compound inhibits the transporter's function and for the rational design of more potent and selective derivatives. For example, docking studies with piperazine derivatives have revealed strong binding energies with the Bcl-2 protein, which correlates with their ability to downregulate its expression and induce apoptosis. rsc.org Similarly, these studies have helped to understand the interactions of piperazine analogs with P-glycoprotein, aiding in the design of more effective inhibitors. nih.gov

Structure Activity Relationship Sar Studies of Piperafizine a and Analogues

Impact of Diketopiperazine Scaffold Modifications on Bioactivity

The 2,5-diketopiperazine (DKP) ring is a fundamental component of Piperafizine A, providing a conformationally rigid and stable scaffold that is less susceptible to enzymatic degradation compared to linear peptides. mdpi.comresearchgate.netnih.gov This inherent stability makes the DKP core an attractive framework for drug development. researchgate.net Modifications to this central ring system, particularly at the nitrogen atoms, have profound effects on the molecule's biological profile.

One of the key modifications is N-alkylation. For instance, the introduction of an allyl group onto one of the nitrogen atoms of the DKP ring, a feature that distinguishes this compound from Piperafizine B, has been shown to be advantageous. nih.govresearchgate.net This substitution disrupts the formation of intermolecular hydrogen bonds, which in turn can increase the molecule's lipophilicity and stability. mdpi.comnih.govresearchgate.net By preventing these hydrogen bonds, the semi-N-alkylated derivatives exhibit improved liposolubility, which may enhance their ability to cross cell membranes. mdpi.com The rigidity of the DKP ring is crucial for maintaining a specific conformation necessary for interacting with biological targets. researchgate.netnih.gov

Influence of Substituent Nature and Position

The type and placement of substituents on the aromatic rings attached to the DKP core are determinant factors for the bioactivity of this compound analogues. preprints.org

The electronic properties of the substituents on the phenyl rings significantly modulate the anticancer activity of this compound analogues. preprints.org Studies have demonstrated that the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the phenyl rings at either the 3- or 6-position of the DKP scaffold is generally unfavorable for bioactivity. mdpi.compreprints.orgresearchgate.net Analogues containing these groups typically exhibit weak to negligible cytotoxic effects against cancer cell lines like A549 and HeLa. mdpi.compreprints.org

Table 1: Effect of Substituents on Anticancer Activity (IC₅₀ in µM)

| Compound | Substituent at Position 3 (R¹) | Substituent at Position 6 (R²) | Substituent Type | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1 | 3-NO₂-phenyl | 2-OCH₃-phenyl | Strong EWG | >10.0 | >10.0 |

| 2 | 4-CN-phenyl | 2-OCH₃-phenyl | Strong EWG | >10.0 | >10.0 |

| 6 | Phenyl | 3-CF₃-phenyl | Strong EWG | >10.0 | 8.9 |

| 7 | Phenyl | 4-CF₃-phenyl | Strong EWG | >10.0 | >10.0 |

| 11 | Naphthalen-1-yl | 2-OCH₃-phenyl | Aromatic/EDG | 1.2 | 0.7 |

| 13 | 6-Methoxy-2-naphthalenyl | 2-OCH₃-phenyl | EDG | >10.0 | >10.0 |

Data sourced from a study on novel 3,6-diunsaturated 2,5-diketopiperazines. mdpi.comresearchgate.net The core structure for these compounds includes an N-allyl group.

The three-dimensional shape and size of the substituents, known as steric effects, play a critical role in the biological activity of this compound analogues. preprints.org The introduction of bulky substituents can restrict the conformational flexibility of the molecule, which can be advantageous if it locks the molecule into a bioactive conformation. vulcanchem.comunina.it

Relationship between Lipophilicity and Biological Efficacy

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a crucial parameter influencing its pharmacokinetic and pharmacodynamic properties. For this compound analogues, enhanced lipophilicity has been shown to be beneficial for their anticancer activity. mdpi.comresearchgate.net A higher degree of lipophilicity can facilitate the passage of the molecule across the lipid-rich cell membrane, allowing it to reach its intracellular target more effectively.

The semi-N-alkylation of the diketopiperazine scaffold is a key strategy for increasing the lipophilicity of these compounds. mdpi.comresearchgate.net By replacing a hydrogen atom on one of the scaffold's nitrogen atoms with an alkyl group (such as the methyl group in this compound or the allyl group in synthetic analogues), intermolecular hydrogen bonding is disrupted. nih.gov This leads to a significant increase in the compound's solubility in organic solvents and lipids. mdpi.comresearchgate.netresearchgate.net Studies have confirmed that active semi-N-alkylated derivatives possess high liposolubilities, often greater than 1.0 mg/mL, which is believed to contribute to their potent biological efficacy. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies in Piperafizine a Research

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the comprehensive characterization of Piperafizine A. nih.govresearchgate.netresearchgate.net These techniques probe different aspects of the molecular structure, and together, they provide a complete picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. nih.govresearchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to piece together the molecular puzzle. nih.govomu.edu.tr The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while the coupling patterns reveal adjacent protons. In ¹³C NMR, the signals correspond to the different carbon atoms within the molecule. For complex structures, two-dimensional NMR techniques such as COSY and NOE are used to establish correlations between protons and to understand the spatial proximity of atoms, respectively. jst.go.jp

Table 1: Representative ¹H NMR Data for a Piperafizine Analog

| Proton | Chemical Shift (δ) ppm |

|---|---|

| Aromatic H | 8.01-6.93 |

| Allyl H | 5.61-4.31 |

| Methoxy (B1213986) H | 3.87 |

Data is for a representative analog, compound 11, as detailed in the source. mdpi.com

Table 2: Representative ¹³C NMR Data for a Piperafizine Analog| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Amide C | 159.8, 158.9 |

| Aromatic C (adjacent to methoxy) | 157.3 |

| Other Aromatic and Alkene C | 133.8–110.6 |

Data is for a representative analog, compound 11, as detailed in the source. nih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govresearchgate.netresearchgate.net In the context of this compound, both low-resolution (MS) and high-resolution mass spectrometry (HRMS) are utilized. HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the precise molecular formula. nih.govpreprints.org This is a critical step in identifying a new compound or confirming the identity of a known one. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. photothermal.comksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.comksu.edu.sa This technique is particularly sensitive to polar functional groups. photothermal.com Raman spectroscopy, on the other hand, involves the inelastic scattering of light and is more sensitive to non-polar, symmetric bonds. photothermal.comksu.edu.sa The combined use of IR and Raman provides a comprehensive vibrational fingerprint of this compound, helping to identify its functional groups. nih.govnih.gov For instance, characteristic absorption bands in the IR spectrum can confirm the presence of carbonyl groups and double bonds within the piperazine (B1678402) ring system. omu.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. wikipedia.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For this compound, the conjugated system of double bonds within its structure gives rise to distinct UV-Vis absorption bands. researchgate.net This technique is useful for confirming the presence of these conjugated systems and can also be used for quantitative analysis based on the Beer-Lambert law. wikipedia.org

X-ray Crystallography for Structural Confirmation

While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive proof of its three-dimensional arrangement in the solid state. nih.govanton-paar.comtulane.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.comtulane.edu The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. tulane.edu For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis has been crucial for unambiguously confirming its molecular structure and stereochemistry. nih.govresearchgate.netresearchgate.net

Computational Chemistry in Structural and Electronic Analysis

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that complement experimental data. bioscipublisher.com Techniques such as Density Functional Theory (DFT) can be used to model the structure and electronic properties of molecules like this compound. nih.govnih.gov These computational methods allow for the calculation of optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the proposed structure. nih.govnih.gov Furthermore, computational studies can be employed to understand the molecule's reactivity, conformational preferences, and potential interactions with biological targets. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov In pharmaceutical research, DFT allows for the precise calculation of molecular properties, offering theoretical guidance on everything from reaction mechanisms to molecular stability. mdpi.com Its application is crucial for understanding the nuanced properties of compounds like this compound.

DFT calculations provide valuable insights into the electronic properties of drug molecules, which can inform their reactivity and how they bind to biological targets. nih.gov For instance, the semi-N-methylation of piperafizine B to create this compound is known to increase the molecule's lipophilicity. nih.gov DFT can be employed to model this change, explaining the shift in electronic distribution and its effect on solubility and membrane permeability. By calculating parameters such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack and understand the molecule's kinetic stability.

In studies of related 2,5-diketopiperazine (2,5-DKP) derivatives, which share the core structure of this compound, DFT and its time-dependent variant (TD-DFT) have been used to determine the origin of absorption bands in their UV-Vis spectra. researchgate.net This theoretical analysis helps to interpret experimental spectroscopic data accurately. Furthermore, DFT calculations are used to optimize molecular geometries and calculate vibrational frequencies, which can be compared with experimental IR spectra to confirm the structure of synthesized compounds. mdpi.com

Below is a table representing typical data obtained from DFT calculations on related heterocyclic compounds, illustrating the type of information generated in such studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Compound 4g mdpi.com | -5.9 | -2.6 | 3.3 |

| Compound 4l mdpi.com | -5.6 | -2.4 | 3.2 |

| Voriconazole dntb.gov.ua | -6.9 | -1.5 | 5.4 |

| Fluconazole dntb.gov.ua | -7.8 | -0.5 | 7.3 |

This table is illustrative and shows DFT-calculated parameters for various heterocyclic compounds to demonstrate the data generated by this methodology. The values are sourced from studies on compounds related to the piperazine class.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. chemmethod.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinity, and elucidating the molecular interactions that stabilize the ligand-receptor complex. chemmethod.comnih.gov

For piperazine-containing compounds, molecular docking has been widely used to explore their potential as inhibitors of various enzymes. nih.govnih.gov Studies on piperazine derivatives have shown their potential to inhibit targets such as the SARS-CoV-2 main protease and DNA gyrase. nih.govd-nb.info In these analyses, researchers dock the ligands into the active site of the target protein to determine the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts. innovareacademics.in For example, docking studies of piperacillin, a broad-spectrum antibiotic containing a piperazine ring, revealed a high binding energy of -10.4 kcal/mol with outer membrane proteins of Pseudomonas aeruginosa. nih.gov

In the context of this compound, molecular docking would be a critical step in identifying its potential biological targets and mechanism of action. By docking this compound into the binding sites of various proteins implicated in disease (e.g., kinases, proteases, or tubulin), researchers can generate hypotheses about its bioactivity. The analysis would reveal the binding pose, the calculated free energy of binding, and the specific amino acid residues involved in the interaction.

The following table presents findings from molecular docking studies on various piperazine derivatives, showcasing the kind of data that would be generated for this compound to understand its therapeutic potential.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 7a nih.gov | Mtb RNAP (5UHC) | -7.30 | ASN-493 |

| Compound 5 innovareacademics.in | DNA-Gyrase (1KZN) | -8.5 | - |

| Compound 9 innovareacademics.in | MurD Ligase (1UAG) | -10.1 | LYS-348, PHE-422 |

| Spiropyrazoline I mdpi.com | PARP1 (4HHY) | -9.7 | - |

| Spiropyrazoline II mdpi.com | PARP1 (4HHY) | -8.7 | - |

This table details results from molecular docking studies of various piperazine-containing compounds against different protein targets. The data includes the binding energy, which indicates the affinity of the compound for the target, and the key amino acid residues that form interactions, stabilizing the complex. nih.govinnovareacademics.inmdpi.com

Future Research Directions and Translational Perspectives for Piperafizine a

Elucidation of Uncharacterized Biological Activities

While the role of Piperafizine A as a chemosensitizer is established, its broader biological activity spectrum is not well defined. The parent scaffold, 2,5-diketopiperazine (DKP), is known to exhibit a wide range of functions, including antimicrobial, antiviral, and anti-inflammatory properties, suggesting that this compound may possess similar, yet uncharacterized, activities. capes.gov.brmdpi.com

A particularly promising area of future investigation is its potential role in neurodegenerative diseases. A funded research project has been proposed to study the "Neurodegenerative Activity of this compound in a Drosophila Model". researchgate.net The fruit fly, Drosophila melanogaster, is a well-established model organism for studying neurodegenerative conditions because it shares many fundamental biological pathways with humans. frontiersin.org Research in Drosophila has been instrumental in uncovering mechanisms related to protein aggregation, impaired autophagy, and mitochondrial dysfunction, which are common hallmarks of neurodegenerative diseases. nih.govias.ac.in Investigating this compound in this context could reveal novel neuroprotective or, conversely, neurotoxic effects, opening a new chapter in its biological profile beyond oncology.

Development of Novel this compound Derivatives

The development of derivatives from the 2,5-diketopiperazine (2,5-DKP) scaffold is a key strategy to enhance therapeutic efficacy. nih.gov this compound is the N-methylated derivative of Piperafizine B, a modification that improves its liposolubility—a critical factor for drug absorption and cellular uptake. nih.govdntb.gov.ua However, Piperafizine B itself has relatively weak anticancer activity and poor liposolubility, which has historically limited its clinical development. nih.gov

Research has shown that creating semi-N-alkylated derivatives of the DKP core can significantly boost anticancer properties. nih.govmdpi.com For instance, studies based on the structures of Piperafizine B and another natural product, XR334, have yielded novel DKP derivatives with potent anticancer activity. nih.gov One such derivative, designated as compound 11 in a 2023 study, demonstrated significant inhibitory activity against A549 lung cancer and HeLa cervical cancer cell lines. nih.gov This highlights the potential for structural modification to unlock greater potency.

Future efforts should focus on creating a library of novel this compound derivatives. By systematically modifying the benzylidene rings or the piperazine (B1678402) core, it may be possible to improve its intrinsic anticancer activity, refine its mechanistic action, and further enhance its pharmacokinetic properties.

| Compound | Modifications | A549 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| Compound 6 | Symmetrical derivative with 2-methoxybenzylidene groups | >10 | 8.9 |

| Compound 8 | Naphthalen-2-ylmethylene and 2-methoxybenzylidene groups | 7.3 | 4.5 |

| Compound 9 | 3,4,5-trimethoxybenzylidene and 2-methoxybenzylidene groups | 6.5 | 2.1 |

| Compound 10 | 4-chlorobenzylidene and 2-methoxybenzylidene groups | 5.8 | 1.5 |

| Compound 11 | Naphthalen-1-ylmethylene and 2-methoxybenzylidene groups | 1.2 | 0.7 |

| Compound 12 | 2-chlorobenzylidene and 2-methoxybenzylidene groups | >10 | 4.2 |

| Compound 14 | 4-cyanobenzylidene and 2-methoxybenzylidene groups | >10 | 6.1 |

Advanced Mechanistic Investigations

The mechanism by which this compound potentiates the cytotoxicity of vincristine (B1662923) is not fully characterized, though primary evidence points towards the inhibition of P-glycoprotein (P-gp). caymanchem.com P-gp is a transmembrane efflux pump that actively removes xenobiotics, including many chemotherapy drugs, from cancer cells, leading to multidrug resistance. tg.org.aunih.gov this compound has been shown to increase the intracellular accumulation of vincristine in a dose-dependent manner, with an efficacy comparable to the well-known P-gp inhibitor verapamil. caymanchem.com This suggests that by blocking P-gp, this compound effectively traps vincristine inside cancer cells, enhancing its cytotoxic effect. caymanchem.comevitachem.com

Beyond P-gp inhibition, a second potential mechanism of action may involve the disruption of microtubule dynamics. nih.gov The DKP scaffold of this compound is structurally similar to that of plinabulin (B1683793), a microtubule-destabilizing agent that binds at or near the colchicine-binding site on β-tubulin. nih.govresearchgate.net This binding action inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately triggers apoptosis in cancer cells. nih.govresearchgate.net Given this structural similarity, it is plausible that this compound shares this mechanism. Advanced investigations using tubulin polymerization assays, immunofluorescence, and molecular docking studies are needed to confirm this hypothesis and to understand the full scope of its cellular interactions. researchgate.netnih.gov

Exploration of Synergistic Therapeutic Combinations

The proven synergy between this compound and vincristine provides a strong rationale for exploring other combination therapies. doi.orgnih.gov Since the potentiation is linked to P-gp inhibition, this compound could theoretically enhance the efficacy of any anticancer drug that is a known substrate of the P-gp pump. caymanchem.comnih.gov Many widely used chemotherapeutic agents are expelled by P-gp, and their effectiveness is often limited by this resistance mechanism. tg.org.au

Future research should systematically screen this compound in combination with other P-gp substrate drugs. This could expand its clinical utility far beyond its current association with vincristine. Potential candidates for synergistic combination studies include taxanes like paclitaxel, anthracyclines such as doxorubicin, and other vinca (B1221190) alkaloids. mdpi.comnih.gov Such studies could identify new, more effective treatment regimens for resistant cancers.

| Drug Class | Candidate Drug | Primary Indication | Rationale for Synergy |

|---|---|---|---|

| Taxanes | Paclitaxel | Breast, Ovarian, Lung Cancer | Known P-gp substrate; co-administration may increase intracellular concentration and overcome resistance. nih.gov |

| Anthracyclines | Doxorubicin | Leukemia, Lymphoma, Breast Cancer | Subject to P-gp mediated efflux; inhibition by this compound could restore sensitivity. tg.org.au |

| Topoisomerase Inhibitors | Etoposide | Lung Cancer, Testicular Cancer | Efflux by P-gp contributes to resistance; synergy is plausible. tg.org.au |

| Vinca Alkaloids | Vinblastine | Lymphoma, Bladder Cancer | Similar class to vincristine and also a P-gp substrate. tg.org.au |

| Tyrosine Kinase Inhibitors | Imatinib | Chronic Myeloid Leukemia (CML) | P-gp is a known resistance mechanism for some TKIs. tg.org.au |

Q & A

Q. What are the recommended methods for isolating Piperafizine A from Streptoverticillium aspergilloides, and how can purity be validated?

Methodological Answer:

- Isolation : Fermentation of S. aspergilloides followed by solvent extraction (e.g., ethyl acetate or methanol).

- Purification : Use column chromatography (silica gel or Sephadex LH-20) and high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

- Validation : Purity can be confirmed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC) under UV light .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR for backbone structure, supplemented by 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry.

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular formula (CHNO) and exact mass (304.1287 Da).

- X-ray Crystallography : Optional for absolute configuration determination .

Q. How does this compound enhance the antitumor efficacy of vincristine, and what assays are used to validate this synergy?

Methodological Answer:

- Mechanism : Likely involves inhibition of P-glycoprotein (P-gp), a drug efflux pump, to increase intracellular vincristine retention.

- Assays :

- In vitro: Co-treatment in multidrug-resistant (MDR) cancer cell lines (e.g., KB/VCR) with cytotoxicity measured via MTT assay.

- Synergy quantification: Combination index (CI) calculated using Chou-Talalay method .

Advanced Research Questions

Q. How can researchers design a robust in vivo study to assess this compound’s synergistic effects with vincristine?

Methodological Answer:

- Model selection : Use xenograft mice implanted with MDR tumors (e.g., colon cancer HCT-8/VCR).

- Dosing : Optimize this compound:vincristine ratios based on in vitro CI values.

- Endpoints : Tumor volume regression, survival analysis, and histopathological evaluation of apoptosis (TUNEL assay).

- Pharmacokinetics (PK) : Monitor plasma and tumor tissue concentrations via LC-MS/MS to assess drug exposure .

Q. What analytical methods are optimal for quantifying this compound in biological matrices, and how are they validated?

Methodological Answer:

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for specificity.

- Validation parameters :

Q. How can contradictory findings in this compound’s mechanism of action studies be resolved?

Methodological Answer:

- Systematic review : Meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, dosing schedules).

- Pathway inhibition assays : Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., P-gp, apoptosis regulators).

- Dose-response profiling : Compare EC values across studies to rule out toxicity-driven artifacts .

Q. What strategies can optimize this compound’s therapeutic ratio when combined with other chemotherapeutics?

Methodological Answer:

- Isobolographic analysis : Determine additive/synergistic thresholds for drug combinations.

- Toxicity mitigation : Preclinical evaluation of organ-specific toxicity (e.g., cardiac, hepatic) in zebrafish or rodent models.

- Nanodelivery systems : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance tumor targeting .

Q. How can resistance mechanisms to this compound be investigated, and what models are suitable?

Methodological Answer:

- Genomic profiling : RNA-seq or whole-exome sequencing of resistant cell lines to identify mutations/upregulated pathways.

- Proteomics : SILAC-based quantification of efflux transporters (e.g., ABCB1, ABCG2).

- In vivo models: Serial transplantation of resistant tumors into immunodeficient mice to study evolution of resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.